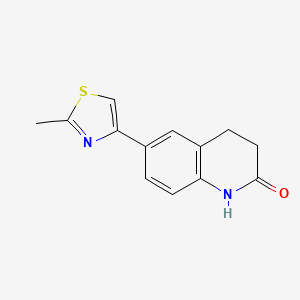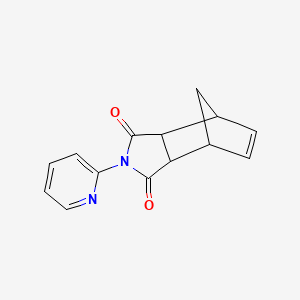![molecular formula C10H9ClN2O B6613068 Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]- CAS No. 116296-32-3](/img/structure/B6613068.png)
Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]-
Vue d'ensemble
Description
Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]- is a chemical compound with the molecular formula C10H9ClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a cyanomethyl group, and a phenyl ring, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]- can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzyl cyanide with acetamide under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like sodium ethoxide. The mixture is heated to reflux, allowing the reaction to proceed and form the desired product .
Industrial Production Methods
In industrial settings, the production of Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]- often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to ensure the final product meets quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Oxidation and Reduction: The cyanomethyl group can be oxidized to a carboxylic acid or reduced to an amine, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., water or ethanol) are commonly used.
Condensation: Acid or base catalysts, such as hydrochloric acid or sodium hydroxide, are employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted acetamides, imines, enamines, carboxylic acids, and amines, depending on the specific reaction pathway and conditions .
Applications De Recherche Scientifique
Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, the cyanomethyl group can interact with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the phenyl ring can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, 2-chloro-N-[2-(methyl)phenyl]-
- Acetamide, 2-chloro-N-[2-(ethyl)phenyl]-
- Acetamide, 2-chloro-N-[2-(propyl)phenyl]-
Uniqueness
Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]- is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The cyanomethyl group allows for additional synthetic transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .
Propriétés
IUPAC Name |
2-chloro-N-[2-(cyanomethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-7-10(14)13-9-4-2-1-3-8(9)5-6-12/h1-4H,5,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTJBHUDVKRLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201245429 | |
| Record name | Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116296-32-3 | |
| Record name | Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116296-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B6613013.png)
![2-Chloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6613015.png)

![2-[(2,4-Dimethylphenyl)thio]acetonitrile](/img/structure/B6613034.png)
![1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6613035.png)


![2-[Benzyl(methyl)amino]benzoic acid](/img/structure/B6613048.png)

![1-[4-(2-chloroacetyl)piperazin-1-yl]pentan-1-one](/img/structure/B6613060.png)
